molecular formula C11H13NO3 B14888144 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14888144
M. Wt: 207.23 g/mol
InChI Key: LYEAJVPYGVUCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that contains at least one atom other than carbon In this case, the compound features a dioxepine ring, which includes oxygen atoms

Preparation Methods

The synthesis of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with an appropriate amine can lead to the formation of the desired dioxepine ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C11H13NO3/c1-7-5-9-10(6-8(7)11(12)13)15-4-2-3-14-9/h5-6H,2-4H2,1H3,(H2,12,13)

InChI Key

LYEAJVPYGVUCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)N)OCCCO2

Origin of Product

United States

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